N,N'-Bis-tert-butoxycarbonylthiourea

描述

Historical Context of Thiourea (B124793) Utility

Thiourea, an organosulfur compound with the formula SC(NH2)2, and its derivatives have a long and storied history in chemistry. mdpi.com For decades, they have been recognized for their versatility, serving as foundational building blocks in the synthesis of a wide array of heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org The ability of the thiourea moiety to undergo condensation reactions with various functional groups has been extensively exploited. wikipedia.org Beyond their role as synthetic precursors, thioureas have been widely used as ligands in coordination chemistry, owing to the capacity of the sulfur and nitrogen atoms to bind with metal ions. mdpi.comsphinxsai.com This broad utility has established thiourea derivatives as a cornerstone class of compounds in industrial processes, analytical chemistry, and medicinal applications. sphinxsai.comresearchgate.net

Evolution of N,N'-Bis-tert-butoxycarbonylthiourea as a Reagent

The emergence of this compound as a specific and highly useful reagent is a direct result of the strategic application of protecting group chemistry to the basic thiourea structure. The synthesis of this compound is achieved by reacting thiourea with di-tert-butyl dicarbonate (B1257347) in the presence of a base like sodium hydride. tandfonline.comtandfonline.comcityu.edu.hk This process attaches two bulky tert-butoxycarbonyl (Boc) groups to the nitrogen atoms of the thiourea core.

The introduction of the Boc groups confers several advantageous properties. It enhances the stability of the molecule and modulates its reactivity, making it a milder and more selective reagent compared to simpler thiourea derivatives. chemimpex.comorganic-chemistry.org This modification transformed the parent compound into a highly effective and readily available agent for specific synthetic transformations, particularly for the controlled introduction of guanidinyl and thiocarbonyl functionalities into complex molecules. organic-chemistry.orgtandfonline.com

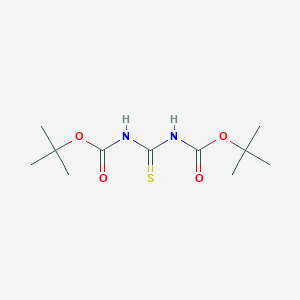

Structural Features and Their Implications for Reactivity

The chemical behavior of this compound is directly governed by its distinct structural features. The molecule consists of a central thiocarbonyl (C=S) group flanked by two nitrogen atoms, each of which is acylated with a tert-butoxycarbonyl (Boc) group. sigmaaldrich.com Crystallographic studies have revealed that the core skeleton of the molecule is planar. researchgate.net

The key structural elements and their impact on reactivity are:

Thiourea Core : The C=S double bond and the adjacent nitrogen atoms form the reactive center of the molecule.

Boc Protecting Groups : The two bulky Boc groups play a crucial role. They are electron-withdrawing, which influences the nucleophilicity of the nitrogen and sulfur atoms. Furthermore, they serve as protecting groups that can be readily cleaved under acidic conditions, a critical feature in multi-step syntheses.

Intramolecular Interactions : The structure is stabilized by intramolecular hydrogen bonding between the N-H protons and oxygen atoms of the carbonyl groups. researchgate.net This, along with intermolecular hydrogen bonds involving the sulfur atom, influences the compound's solid-state structure and can affect its reactivity in solution. researchgate.netnih.gov

These features combine to make this compound a stable, often crystalline solid that is easy to handle, yet sufficiently reactive under specific conditions to participate in a range of useful chemical transformations. chemicalbook.comtandfonline.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 145013-05-4 | sigmaaldrich.com3wpharm.com |

| Molecular Formula | C11H20N2O4S | sigmaaldrich.com3wpharm.com |

| Molecular Weight | 276.35 g/mol | sigmaaldrich.com |

| Appearance | Off-white to white crystalline solid | chemicalbook.comtandfonline.com |

| Melting Point | 124-127 °C or 131-135 °C | tandfonline.comsigmaaldrich.com |

Overview of Key Research Areas and Applications of this compound

Research involving this compound is primarily focused on its application as a versatile intermediate in organic synthesis. Its utility spans several key areas due to its dual functionality as both a protected thiourea and a precursor to other important functional groups.

The main applications include:

Guanylation Agent : It is widely used for the synthesis of guanidines. chemicalbook.comsigmaaldrich.com The reaction typically involves the activation of the thiourea and subsequent reaction with a primary or secondary amine to form a di-Boc-protected guanidine (B92328). tandfonline.com This protected intermediate can then be deprotected under acidic conditions.

Thioacylating Agent : The compound serves as a mild and effective thioacylating agent. chemicalbook.comorganic-chemistry.org When activated, for instance with trifluoroacetic acid anhydride (B1165640), it can react with various nucleophiles such as amines, alcohols, and thiols. organic-chemistry.org This allows for the synthesis of a range of thiocarbonyl compounds, including substituted thioureas, thiocarbamates, and dithiocarbamates, with good functional group tolerance. organic-chemistry.org

Precursor for Heterocycles : As a functionalized thiourea, it is a valuable building block for synthesizing nitrogen- and sulfur-containing heterocyclic compounds. chemimpex.com For example, it is used in the preparation of bis-imidazoline diphenyl derivatives. chemicalbook.com

Table 2: Major Applications of this compound

| Application Area | Description of Use | Reference |

|---|---|---|

| Synthesis of Guanidines | Acts as a key reagent for converting amines into N,N'-di-Boc-protected guanidines, often facilitated by a coupling agent or promoter like Mukaiyama's reagent. | chemicalbook.comtandfonline.comsigmaaldrich.com |

| Thioacylation Reactions | Functions as a source for the thiocarbonyl group, enabling the synthesis of thioureas, thiocarbamates, and dithiocarbamates from amines, alcohols, and thiols, respectively. | chemicalbook.comorganic-chemistry.org |

| Protecting Group Chemistry | Used in pathways where the protection of amines is required, leveraging the stability and selective removal of the Boc groups. | chemimpex.com |

| Heterocyclic Synthesis | Serves as a precursor for constructing various heterocyclic rings containing nitrogen and sulfur. | chemimpex.comchemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylcarbamothioyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-10(2,3)16-8(14)12-7(18)13-9(15)17-11(4,5)6/h1-6H3,(H2,12,13,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOJECDGWHHWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409351 | |

| Record name | N,N'-Di-Boc-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145013-05-4 | |

| Record name | N,N'-Di-Boc-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Bis Tert Butoxycarbonylthiourea

Direct Synthesis from Thiourea (B124793) and Di-tert-butyl Dicarbonate (B1257347)

The direct acylation of thiourea with di-tert-butyl dicarbonate stands as a prevalent method for synthesizing N,N'-Bis-tert-butoxycarbonylthiourea. tandfonline.com This transformation is typically facilitated by a base in an appropriate solvent system to achieve high yields and purity. tandfonline.com

The success of the synthesis hinges on the careful control and optimization of various reaction parameters, including the choice of solvent, temperature, reaction duration, and the stoichiometry of the reactants.

Tetrahydrofuran (B95107) (THF) is a commonly employed solvent for the synthesis of this compound. tandfonline.comtandfonline.com Its ability to dissolve the reactants and intermediates is crucial for the reaction to proceed efficiently. Research indicates that using anhydrous THF is beneficial for the reaction. cityu.edu.hk The concentration of the reactants in THF is a critical factor; reactions conducted at higher concentrations have been reported to be incomplete due to the formation of a gel, which impedes stirring and reactant interaction. tandfonline.com Therefore, maintaining a modest concentration is necessary to ensure the reaction mixture remains a mobile slurry, leading to high yields. tandfonline.com Solvents, in general, provide the medium for chemical reactions and can influence the reaction profile both chemically and energetically to favor the formation of the desired product. nih.gov

The reaction temperature is carefully controlled throughout the synthesis. The process is typically initiated at a reduced temperature of 0 °C, particularly during the addition of the base and the acylating agent, di-tert-butyl dicarbonate. tandfonline.comechemi.com After the initial additions, the reaction mixture is often allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure the reaction goes to completion. tandfonline.comechemi.comchemicalbook.com

A representative temperature profile involves:

Cooling the thiourea solution in THF to 0 °C before adding the base. tandfonline.com

Allowing the mixture to stir at room temperature for a short period (e.g., 10-30 minutes) to facilitate the formation of the thiourea salt. tandfonline.comechemi.com

Re-cooling the mixture to 0 °C before the addition of di-tert-butyl dicarbonate. tandfonline.comechemi.com

Removing the cooling bath after a short interval (e.g., 30 minutes) and continuing the reaction at room temperature for several hours (e.g., 2 hours to overnight). tandfonline.comchemicalbook.com

The total reaction time is a crucial parameter, and its optimization is essential for maximizing the yield and minimizing the formation of byproducts. researchgate.net

The molar ratio of the reactants plays a significant role in driving the reaction towards the desired di-substituted product. A notable excess of di-tert-butyl dicarbonate relative to thiourea is commonly used. Studies have shown that a molar ratio of di-tert-butyl dicarbonate to thiourea of 2.2:1 is effective in pushing the reaction to completion. tandfonline.comechemi.com This stoichiometric adjustment helps to ensure that both amino groups on the thiourea molecule are acylated.

The purity of the reagents is also important. For instance, using hexane-washed sodium hydride to remove mineral oil can lead to a cleaner reaction. tandfonline.com The purity of the final this compound product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), with purities greater than 95% being reported. tandfonline.com

| Parameter | Condition | Rationale / Observation | Reference |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants; modest concentration prevents gel formation. | tandfonline.comcityu.edu.hk |

| Temperature | Initial cooling to 0 °C, then warming to room temperature. | Controls reaction rate and minimizes side reactions. | tandfonline.comechemi.com |

| Reaction Time | 2.5 hours to overnight | Ensures completion of the di-acylation. | tandfonline.comchemicalbook.com |

| Stoichiometry | Thiourea : Di-tert-butyl Dicarbonate ≈ 1 : 2.2 | Drives the reaction to completion for higher yields. | tandfonline.comechemi.com |

| Base | Sodium Hydride (NaH), ~4.5 equivalents | Deprotonates thiourea to form the reactive nucleophile. | tandfonline.comechemi.com |

The use of a strong base is essential for the deprotonation of thiourea, which has a pKa that requires a potent base to generate the corresponding anion. Sodium hydride (NaH) is the base of choice in several reported procedures. tandfonline.comcityu.edu.hkechemi.com NaH reacts with thiourea to form the sodium salt of thiourea in situ. tandfonline.com This anionic intermediate is a much stronger nucleophile than thiourea itself, readily attacking the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. A significant excess of sodium hydride is often used to ensure complete deprotonation of the thiourea. tandfonline.comechemi.com

The general procedure involves adding sodium hydride (typically as a 60% dispersion in mineral oil) to a stirred solution of thiourea in THF under an inert atmosphere, such as argon. tandfonline.comcityu.edu.hkechemi.com

Upon completion, the reaction is typically quenched by the careful addition of an aqueous solution, such as saturated sodium bicarbonate or water. tandfonline.comchemicalbook.com This step neutralizes any remaining reactive species. The product is then extracted from the aqueous phase into an organic solvent, commonly ethyl acetate (B1210297). tandfonline.comechemi.com

The combined organic extracts are washed with water and brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and then filtered. tandfonline.comechemi.comchemicalbook.com The solvent is removed under reduced pressure to yield the crude product, which is often an off-white solid. tandfonline.com In many cases, the product obtained from this procedure is of sufficient purity (>95%) to be used in subsequent steps without further purification. tandfonline.com If necessary, additional purification can be achieved through methods such as grinding or washing with a non-polar solvent like cold hexane (B92381). chemicalbook.com These strategies have been shown to produce this compound in high yields, with reported values reaching up to 96%. tandfonline.com

| Step | Reagent/Solvent | Purpose | Reference |

| Quenching | Saturated aq. NaHCO₃ or H₂O | Neutralizes unreacted reagents and base. | tandfonline.comchemicalbook.com |

| Extraction | Ethyl Acetate | Isolates the product from the aqueous phase. | tandfonline.comechemi.com |

| Washing | Brine, Water | Removes water-soluble impurities. | echemi.comchemicalbook.com |

| Drying | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water from the organic phase. | tandfonline.comechemi.com |

| Isolation | Concentration in vacuo | Removes the solvent to yield the solid product. | tandfonline.comchemicalbook.com |

| Purification | Cold hexane grinding (optional) | Removes non-polar impurities. | chemicalbook.com |

| Reported Yield | - | Up to 96% | tandfonline.com |

Reaction Conditions and Optimization

Alternative Synthetic Pathways

The primary and most effective reported method for the synthesis of this compound involves the reaction of thiourea with di-tert-butyl dicarbonate. tandfonline.comtandfonline.com This pathway is characterized by its high yield and the purity of the resulting product. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) and requires a base to deprotonate the thiourea. tandfonline.com

While this main pathway is well-established, variations in the choice of base and reaction conditions can be considered alternative approaches within this framework. The most commonly used base is sodium hydride (NaH), which effectively deprotonates thiourea to form the sodium salt of thiourea. tandfonline.comcityu.edu.hk This intermediate then reacts with di-tert-butyl dicarbonate to yield the desired product. tandfonline.com

Attempts to utilize other acylating agents have been explored, but these have generally resulted in less favorable outcomes. For instance, the use of chloroformate derivatives, such as methyl chloroformate or benzyl (B1604629) chloroformate, leads to a mixture of N-acylated and S-acylated products. tandfonline.com Similarly, the reaction with dibenzyl dicarbonate has been shown to result in competitive alkylation, where a benzyl group is incorporated into the product, alongside acylation. tandfonline.com These findings highlight the specificity of di-tert-butyl dicarbonate as a suitable acylating agent for this transformation.

The selection of precursors is critical to the success of the synthesis. The key starting materials for the most efficient synthesis of this compound are thiourea and di-tert-butyl dicarbonate. tandfonline.com Thiourea serves as the source of the thiocarbonyl group and the nitrogen atoms, while di-tert-butyl dicarbonate provides the tert-butoxycarbonyl (Boc) protecting groups. tandfonline.comsigmaaldrich.com The choice of a strong base, such as sodium hydride, is also a critical factor. tandfonline.com

The primary byproduct of the main synthetic route, when using sodium hydride, is tert-butanol, which is formed from the tert-butoxy (B1229062) group of the di-tert-butyl dicarbonate upon reaction. semanticscholar.org Carbon dioxide is also generated during the reaction. semanticscholar.org When the reaction is quenched, any excess sodium hydride will react with water to produce hydrogen gas and sodium hydroxide.

The efficiency of the synthetic methods can be compared based on reaction yield, purity of the product, and reaction conditions. The established method utilizing thiourea, sodium hydride, and di-tert-butyl dicarbonate in THF has demonstrated high efficiency.

| Reagents | Base | Solvent | Reaction Time | Yield | Purity | Reference |

| Thiourea, Di-tert-butyl dicarbonate | NaH | THF | ~2.5 hours | 96% | >95% (HPLC) | tandfonline.com |

| Thiourea, Di-tert-butyl dicarbonate | Not specified | Not specified | Overnight | 90% | Crystalline solid | chemicalbook.com |

The data clearly indicates that the reaction of thiourea with di-tert-butyl dicarbonate is highly efficient, with reported yields of 90-96%. tandfonline.comchemicalbook.com The reaction is relatively fast, being completed in a few hours at room temperature. tandfonline.com The purity of the product obtained directly from the reaction is also high, often exceeding 95%, which may reduce the need for extensive purification steps. tandfonline.com In contrast, methods employing other acylating agents are significantly less efficient due to the formation of multiple products, leading to lower yields of the desired compound and more complex purification procedures. tandfonline.com

Scalability and Industrial Synthesis Considerations

Scaling up the synthesis of this compound for industrial production presents several challenges that need to be addressed. One of the primary concerns noted in the literature is the potential for gel formation at higher concentrations. tandfonline.com This can lead to an incomplete reaction and difficulties in stirring and handling the reaction mixture. Therefore, maintaining a modest concentration is crucial for a successful scale-up. tandfonline.com

The use of sodium hydride, while effective, requires careful handling on an industrial scale due to its pyrophoric nature, especially when in contact with moisture. The quenching step, where water or a saturated aqueous solution of sodium bicarbonate is added, must be performed with caution to manage the exothermic reaction and the evolution of hydrogen gas. tandfonline.com

For industrial applications, optimizing the workup procedure to minimize solvent usage and simplify product isolation is important. The current laboratory-scale procedures involve extraction with ethyl acetate and subsequent drying and concentration. tandfonline.comchemicalbook.com On a larger scale, these steps would need to be streamlined.

Reactivity and Reaction Mechanisms of N,n Bis Tert Butoxycarbonylthiourea

Role as a Guanylating Agent

N,N'-Bis-tert-butoxycarbonylthiourea serves as an effective guanylating agent, facilitating the introduction of a guanidinyl group into various molecules, a crucial transformation in medicinal chemistry due to the strong basicity of the guanidine (B92328) moiety. sigmaaldrich.com This reagent is particularly useful for the synthesis of guanidines from amines. researchgate.netaudreyli.com The tert-butoxycarbonyl (Boc) protecting groups are advantageous as they can be removed under standard deprotection conditions to yield the unprotected guanidine. sigmaaldrich.com

The conversion of a thiourea (B124793), such as this compound, into a guanidine typically necessitates an initial activation step. lookchemmall.com This activation is often achieved through the use of various reagents that promote the formation of a highly electrophilic intermediate, which then readily reacts with an amine.

This compound reacts with both primary and secondary amines to form N,N'-bis(tert-butoxycarbonyl) protected guanidines. audreyli.comresearchgate.net The general process involves the activation of the thiourea, followed by the nucleophilic attack of the amine. This method has proven to be versatile, allowing for the guanylation of a wide range of amines. For instance, a one-pot procedure involving the amine, N,N'-bis(tert-butoxycarbonyl) thiourea, and a polymer-supported carbodiimide (B86325) as an activating agent, followed by purification and deprotection, yields the final guanidine products in high purity and yield. audreyli.com This approach is suitable for converting a diverse set of primary and secondary amines into their corresponding terminal guanidines. audreyli.com

Several catalysts and reagents can be employed to promote the guanylation reaction.

Iodine: An iodine-catalyzed guanylation of primary amines with N,N'-di-Boc-thiourea in the presence of tert-butyl hydroperoxide (TBHP) has been reported to afford the corresponding guanidines in yields ranging from 40–99%. researchgate.net The reaction is believed to proceed through an iodine-catalyzed cycle where TBHP oxidizes the hydrogen iodide (HI) byproduct. researchgate.net

Mercuric Chloride: The use of mercuric chloride (HgCl₂) provides a very efficient method for the formation of bis-Boc protected guanidines, especially for amino compounds that are highly deactivated either sterically or electronically. researchgate.net It is hypothesized that the reaction proceeds through the formation of a highly electrophilic bis-Boc-carbodiimide intermediate. scholaris.ca However, the toxicity of mercuric salts is a significant drawback. scholaris.ca

Mukaiyama's Reagent: As an alternative to toxic mercury salts, Mukaiyama's reagent is known to promote the formation of carbodiimides from thioureas and is compatible with amines. scholaris.ca Treating N,N'-bis-Boc-thiourea with Mukaiyama's reagent and an amine, such as benzylamine, can yield the desired guanidine in high yield. scholaris.ca This method is effective for a variety of amines, including relatively unreactive ones, and avoids the environmental hazards associated with heavy metals. scholaris.ca

Other activating agents include polymer-supported carbodiimide and cyanuric chloride, which offers a less hazardous alternative to mercuric chloride. audreyli.comorganic-chemistry.org

The mechanism of guanylation using this compound is thought to involve the formation of a key reactive intermediate. In reactions promoted by agents like mercuric chloride or Mukaiyama's reagent, a bis-Boc-carbodiimide is proposed as the highly electrophilic intermediate. scholaris.ca This carbodiimide is then attacked by the amine to form the protected guanidine. The slower production of this carbodiimide intermediate, for example in heterogeneous reactions in methylene (B1212753) chloride, is believed to lead to more efficient consumption by less reactive amines. lookchemmall.com

The use of this compound as a guanylating agent has been explored with a variety of substrates, demonstrating a broad scope but also some limitations.

The methodology has been successfully applied to a diverse set of primary and secondary amines. audreyli.com Studies have shown good functional group tolerance, allowing for the guanylation of amines containing various other functionalities. researchgate.netnih.gov For example, the iodine-catalyzed procedure allows for the incorporation of electronically deactivated anilines, including sterically encumbered derivatives, although it is primarily limited to primary anilines. researchgate.net The method using a polymer-supported carbodiimide as an activating agent has also been shown to be effective for a range of amines. audreyli.com

Below is a table summarizing the yields of N,N'-Bis(tert-butoxycarbonyl) guanidines synthesized from various amines using an iodine-catalyzed method. rsc.org

| Amine Substrate | Product | Yield (%) |

| 4-Methoxyaniline | N,N'-Bis(tert-butoxycarbonyl)-N''-(4-methoxyphenyl)guanidine | 82 |

| 2-Methylaniline | N,N'-Bis(tert-butoxycarbonyl)-N''-(2-methylphenyl)guanidine | 85 |

| 4-Methoxybenzylamine | N,N'-Bis(tert-butoxycarbonyl)-N''-(4-methoxybenzyl)guanidine | 85 |

| 2,2,2-Trifluoroethylamine | N,N'-Bis(tert-butoxycarbonyl)-N''-(2,2,2-trifluoroethyl)guanidine | 40 |

Scope and Limitations in Guanidine Synthesis

Stereochemical Outcomes and Control

In the synthesis of complex chiral molecules, controlling the stereochemical outcome of a reaction is paramount. When this compound is used to guanidinylate chiral primary or secondary amines, a key concern is the potential for racemization or epimerization at adjacent stereocenters.

Research has shown that the guanidinylation of α-amino acid methyl esters using N,N'-bis(Boc)-S-methylisothiourea, a closely related and commonly used guanidinylating agent, proceeds with retention of stereochemistry. researchgate.net The subsequent deprotection of the Boc groups can be conducted under mild acidic conditions, such as 0.5 M HCl in ethyl acetate (B1210297), which is designed to minimize epimerization of the newly formed chiral guanidinium (B1211019) center. researchgate.net This suggests that the guanidinylation reaction itself, when performed under standard conditions with reagents like this compound, does not typically compromise the stereochemical integrity of the substrate.

The control of stereochemistry in these reactions is generally substrate-controlled; the existing chirality in the amine dictates the stereochemical outcome. The role of this compound is that of a reagent that installs the protected guanidine group, and it does not typically function as a chiral auxiliary or catalyst to induce asymmetry. sigmaaldrich.com While the development of chiral guanidines as catalysts and auxiliaries is an active area of research, the stereochemical influence in reactions involving this compound is primarily dependent on the chirality already present in the reacting amine. researchgate.net

Reactivity as a Protecting Group Reagent

This compound is not a protecting group in itself, but rather a highly effective reagent for the installation of a protected functional group: the N,N'-di-Boc-guanidine. This transformation converts a nucleophilic primary or secondary amine into a significantly less nucleophilic, protected guanidine derivative. This process serves as a method of "protection" by masking the reactivity of the original amine while simultaneously introducing the guanidine moiety in a stable, protected form for use in multi-step syntheses, particularly in peptide chemistry. audreyli.com

Protection of Amines and Thiols

The primary application of this compound is the conversion of amines into N,N'-bis(tert-butoxycarbonyl)guanidines. This reaction, known as guanidinylation, is a cornerstone for synthesizing complex molecules containing the guanidinium group, such as the amino acid arginine.

Protection of Amines: The reaction involves the coupling of a primary or secondary amine with this compound. The thiourea must first be activated to facilitate the reaction. A variety of activators, or desulfurizing agents, can be used. While early methods employed toxic heavy-metal reagents like mercury(II) chloride, modern protocols utilize safer and more efficient alternatives. organic-chemistry.org Common activators include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or polymer-supported carbodiimides, which are particularly useful for simplifying purification. audreyli.com Other effective methods involve the use of cyanuric chloride or an iodine/tert-butyl hydroperoxide (TBHP) system. organic-chemistry.orgrsc.org The reaction is versatile, proceeding under mild conditions and accommodating a wide range of amine substrates, including aliphatic, aromatic, and hindered amines. organic-chemistry.orgrsc.org

| Amine Substrate | Activating Agent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyaniline | I₂, TBHP, Toluene, rt, 2h | 82 | rsc.org |

| 2-Methylaniline | I₂, TBHP, Toluene, rt, 12h | 85 | rsc.org |

| 4-Methoxybenzylamine | I₂, TBHP, Toluene, rt, 0.5h | 85 | rsc.org |

| 2,2,2-Trifluoroethylamine | I₂, TBHP, Toluene, rt, 1h | 40 | rsc.org |

| 4-Benzylpiperidine | PS-Carbodiimide, CH₂Cl₂, rt, 16h | >95 (Purity) | audreyli.com |

| Benzylamine | Cyanuric Chloride, NMM, DMAP, THF | 95 | organic-chemistry.org |

| Pyrrolidine | Cyanuric Chloride, NMM, DMAP, THF | 92 | organic-chemistry.org |

Reactivity with Thiols: Direct reaction of this compound with thiols is not a commonly reported application for forming protected thiol derivatives. The synthesis of S-alkylated isothioureas, which can be considered a form of thiol protection or activation, typically proceeds through the alkylation of thiourea with alkyl halides or via related reagents. mdpi.comresearchgate.net For the introduction of the N,N'-bis(Boc) protected isothiourea moiety, a more common reagent is N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea. tcichemicals.com This reagent reacts with amines to form guanidines but can also be involved in reactions at the sulfur center. There is limited evidence for this compound itself being used as a direct protecting group reagent for thiols.

Deprotection Strategies and Orthogonality

After the N,N'-bis(Boc)-guanidine group has been successfully installed, the two tert-butoxycarbonyl (Boc) groups must be removed to unveil the final guanidine functional group.

Deprotection Strategies: The Boc group is a well-established acid-labile protecting group. fishersci.co.uk Deprotection of N,N'-bis(Boc)guanidines is reliably achieved under strong acidic conditions. The most common method involves treatment with trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM) as a solvent. audreyli.comrsc.org The reaction proceeds at room temperature, and the acidic conditions protonate the carbamate, leading to the release of carbon dioxide and the volatile isobutylene (B52900), driving the reaction to completion. fishersci.co.ukrsc.org Other acidic systems, such as hydrochloric acid in various organic solvents, can also be employed. fishersci.co.uk

Orthogonality: A key advantage of the Boc protecting group in this context is its orthogonality with other widely used protecting groups in organic synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using specific, non-interfering reaction conditions. nih.gov

The acidic conditions required to cleave the Boc groups from the guanidine are compatible with base-labile and hydrogenolysis-labile protecting groups.

Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the α-amine of amino acids in Fmoc-based SPPS, is removed under basic conditions (e.g., piperidine (B6355638) in DMF). peptide.com It is completely stable to the acidic TFA treatment used for Boc removal. This orthogonality is fundamental to the synthesis of arginine-containing peptides using Fmoc-Arg(Boc)₂-OH.

Cbz Group: The Carboxybenzyl (Cbz or Z) group is stable to both the acidic conditions of Boc removal and the basic conditions of Fmoc removal. It is typically cleaved under reductive conditions, specifically catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). nih.gov

Benzyl (B1604629) Esters (Bzl): Similar to the Cbz group, benzyl esters used to protect carboxylic acids are removed by hydrogenolysis and are stable to TFA.

This compatibility allows for complex synthetic strategies where different functional groups on a molecule can be selectively deprotected at various stages. nih.govescholarship.org

| Protecting Group | Typical Deprotection Condition | Stability to Boc Deprotection (TFA/DCM) |

|---|---|---|

| Boc (on Guanidine) | Strong Acid (e.g., TFA) | Cleaved |

| Fmoc (Amine Protection) | Base (e.g., Piperidine) | Stable |

| Cbz (Amine Protection) | Hydrogenolysis (H₂, Pd/C) | Stable |

| Benzyl Ester (Acid Protection) | Hydrogenolysis (H₂, Pd/C) | Stable |

| tert-Butyl Ester (Acid Protection) | Strong Acid (e.g., TFA) | Cleaved |

Applications of N,n Bis Tert Butoxycarbonylthiourea in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and natural products. openmedicinalchemistryjournal.com N,N'-Bis-tert-butoxycarbonylthiourea serves as a valuable precursor for the introduction of the guanidinyl moiety, which can be subsequently cyclized to form various heterocyclic systems.

Amidines and Imidazolines

Amidines are important functional groups and are considered key building blocks for the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.govsemanticscholar.org The reaction of this compound with amines in the presence of an activating agent, such as a carbodiimide (B86325), provides a straightforward route to N,N'-bis(tert-butoxycarbonyl)-protected guanidines. audreyli.com These protected guanidines can then be utilized in cyclization reactions to form heterocyclic structures like imidazolines.

Imidazolines, a class of five-membered nitrogen-containing heterocycles, are prevalent in medicinal chemistry and are often used as ligands in catalysis. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The synthesis of imidazolines can be achieved through various methods, including the cyclization of N-acylated ethylenediamines. The guanidine (B92328) functional group, derived from this compound, can be incorporated into a molecule that is then induced to cyclize, forming the imidazoline (B1206853) ring.

| Reactant 1 | Reactant 2 | Product | Application |

| Aldehyde | Ethylenediamine | 2-Imidazoline | Chiral Ligands organic-chemistry.org |

| Aldehyde | Ethylenediamine | 2-Imidazoline | Synthetic Intermediates researchgate.net |

| Nitrile | Primary Amine | N-substituted Aryl Amidine | Pharmaceutical Agents nih.gov |

Other Heterocyclic Scaffolds

The versatility of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles beyond amidines and imidazolines. ua.esbeilstein-journals.org The protected guanidine moiety can participate in various cyclization strategies, including intramolecular condensations and cycloadditions, to construct diverse ring systems. The specific heterocyclic scaffold obtained depends on the nature of the starting materials and the reaction conditions employed. For instance, by carefully choosing a substrate with additional functional groups, intramolecular reactions can be orchestrated to yield more complex polycyclic systems.

Peptide and Peptidomimetic Synthesis

The incorporation of non-standard amino acids and the modification of peptide backbones are crucial strategies in the design of peptides and peptidomimetics with enhanced biological activity and stability. wikipedia.orgnih.gov this compound plays a key role in these modifications, particularly in the introduction of guanidino groups.

Incorporation of Guanidino Moieties into Peptides

The guanidino group, characteristic of the amino acid arginine, is often involved in crucial biological interactions. The ability to introduce this functional group at specific positions within a peptide sequence is of significant interest. This compound provides a convenient method for the guanidinylation of primary and secondary amines, including the side chains of amino acids like lysine (B10760008) or ornithine within a peptide sequence. This post-synthetic modification allows for the creation of peptides with tailored properties.

Design and Synthesis of Arginine Mimics

Arginine plays a critical role in numerous physiological and pathophysiological processes. nih.gov Consequently, there is considerable interest in developing arginine mimetics to modulate the activity of enzymes and receptors that recognize this amino acid. nih.gov Peptidomimetics are designed to mimic natural peptides but with improved stability and bioavailability. nih.gov this compound can be used to synthesize building blocks that mimic the structure and functionality of arginine. These mimics can then be incorporated into peptide-like structures to create potent and selective therapeutic agents. nih.gov

| Precursor | Modification | Resulting Structure | Therapeutic Target |

| Peptide with Lysine | Guanidinylation of Lysine Side Chain | Peptide with Homoarginine | Various |

| Small Molecule Amine | Guanidinylation | Arginine Mimetic | Serine Proteases, NOS, Integrin Receptors nih.gov |

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The synthesis of biologically active compounds and their intermediates is a cornerstone of medicinal chemistry. nih.govillinois.edu this compound has proven to be a valuable tool in this endeavor, facilitating the construction of molecules with therapeutic potential. researchgate.net Its ability to introduce a protected guanidine group allows for the synthesis of a wide range of compounds that can be further elaborated into final drug candidates.

The guanidine functional group is a key component in many biologically active natural products and medicinal agents. audreyli.com The use of this compound enables the efficient and controlled introduction of this moiety, which is often crucial for the biological activity of the target molecule. This reagent has been employed in the synthesis of various pharmaceutical intermediates, contributing to the development of new therapeutic agents.

Preparation of α1-Adrenoceptor Antagonists

While direct literature citing the use of this compound in the synthesis of specific α1-adrenoceptor antagonists is not abundant, the guanidine moiety is a key structural feature in some of these antagonists. The synthesis of such compounds often involves a guanidinylation step. For instance, the preparation of conformationally restricted guanidine derivatives as α2-adrenoceptor ligands has been reported, and similar synthetic strategies can be applied for α1-adrenoceptor antagonists.

The general synthetic approach would involve the reaction of an appropriate amine precursor of the target antagonist with this compound in the presence of a coupling agent, such as a carbodiimide or mercury(II) chloride, to form the protected guanidine intermediate. Subsequent deprotection of the Boc groups under acidic conditions would then yield the final guanidine-containing α1-adrenoceptor antagonist. This method offers a versatile route to a variety of substituted guanidines that can be explored for their α1-adrenoceptor antagonist activity.

A series of phenoxypropanolamines with cyclic guanidine and isothiourea moieties have been prepared and investigated for their adrenoreceptor activity. nih.gov Some of these compounds demonstrated affinity for both β- and α-adrenoceptors. nih.gov The synthesis of these cyclic guanidine derivatives could potentially utilize this compound or similar guanidinylating agents.

Synthesis of Antiprotozoal Agents (e.g., Antitrypanosomal and Antiplasmodial Compounds)

This compound and its derivatives are valuable reagents in the synthesis of antiprotozoal agents containing a guanidine or a related functional group. The synthesis of a series of triaryl guanidines and N-substituted guanidines as potential antiprotozoal agents has been described. nih.gov In this synthesis, the linear triaryl bis-guanidines were prepared from the corresponding diamines via an intermediate BOC-protected bis-guanidine, which was then deprotected under acidic conditions. nih.gov While the specific reagent used in this instance was a protected N-methylpseudothiourea, this compound represents a closely related and commonly employed alternative for such transformations.

The general scheme for the synthesis of these antiprotozoal guanidines involves the reaction of a diamine with a guanidinylating agent to introduce the protected guanidine moieties, followed by deprotection.

Table 1: Synthesis of Triaryl Bis-Guanidines as Antiprotozoal Agents

| Precursor | Guanidinylation Step | Final Compound | Biological Activity |

|---|

Furthermore, the screening of positional scanning mixture-based libraries has led to the identification of bis-cyclic guanidines as antiplasmodial compounds. nih.gov The synthesis of these complex molecules involves solid-phase peptide synthesis followed by the formation of the bis-cyclic guanidine structure. nih.gov The use of protected guanidinylating reagents is crucial in such multi-step syntheses on a solid support.

Development of Histamine (B1213489) H2 Receptor Agonists

The guanidine group is a key pharmacophoric feature in many potent and selective histamine H2 receptor agonists. nih.govuni-regensburg.deresearchgate.net The synthesis of these agonists often requires a reliable method for the introduction of the guanidine functionality. This compound and its derivatives are well-suited for this purpose.

For example, the synthesis of novel histamine H3R antagonists, which share structural similarities with H2R agonists, involved the guanylation of secondary amines using 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea, a reagent functionally similar to this compound. nih.gov This reaction was carried out in the presence of mercury(II) chloride to afford the Boc-protected guanidine, which was subsequently deprotected with hydrochloric acid. nih.gov This methodology can be directly applied to the synthesis of histamine H2 receptor agonists.

The general synthetic strategy involves the coupling of an amine-containing scaffold with a protected guanidinylating agent, followed by deprotection to yield the target H2 receptor agonist. The versatility of this method allows for the synthesis of a wide range of analogs for structure-activity relationship studies.

Table 2: Synthesis of Guanidine-Containing Histamine Receptor Ligands

| Starting Material | Guanidinylating Reagent | Key Reaction Step | Product Class |

|---|

Role in Combinatorial Chemistry and Library Synthesis

This compound is a valuable tool in combinatorial chemistry and the synthesis of compound libraries, particularly for the generation of guanidine-containing molecules. Its application in polymer-assisted and high-throughput synthesis methodologies facilitates the rapid and efficient creation of diverse sets of compounds for biological screening.

Polymer-Assisted Synthesis

In polymer-assisted synthesis (PAS), a solution-phase substrate is reacted with a polymer-supported reagent, and the excess reagents and by-products are removed by simple filtration. This compound can be used as the solution-phase guanidinylating agent in conjunction with a polymer-supported carbodiimide as the activating agent. audreyli.com This approach combines the advantages of traditional solution-phase chemistry with the ease of purification offered by solid-phase techniques.

A novel methodology for the synthesis of N,N'-bis(tert-butoxycarbonyl)-protected guanidines has been developed using a polymer-supported carbodiimide to activate this compound. audreyli.com A polymer-supported trisamine is then used as a scavenger to remove any unreacted starting materials and by-products. audreyli.com This one-pot synthesis-purification protocol allows for the generation of protected guanidines in high purity and yield without the need for traditional chromatographic purification. audreyli.com

Table 3: Polymer-Assisted Synthesis of Protected Guanidines

| Reactants | Reagents | Scavenger | Product |

|---|

High-Throughput Methodologies

The polymer-assisted synthesis strategy described above is amenable to high-throughput synthesis, enabling the rapid preparation of a library of guanidine-containing compounds. audreyli.com By using a diverse set of starting amines, a large number of distinct guanidines can be synthesized in parallel. This is particularly valuable in lead discovery projects where a wide range of chemical space needs to be explored.

Furthermore, solid-phase synthesis methods utilizing resin-bound N,N'-bis(t-butoxycarbonyl)thiopseudourea, a derivative of this compound, have been developed for the parallel synthesis of mono-N-alkylated and N,N'-bisalkylated guanidines in high yield and purity. lookchem.com This approach allows for the generation of diversity at two positions of the guanidine core, further expanding the scope of the synthesized library.

These high-throughput methodologies, enabled by reagents like this compound, are instrumental in modern drug discovery, facilitating the efficient identification of new biologically active molecules.

Spectroscopic and Structural Characterization of N,n Bis Tert Butoxycarbonylthiourea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for characterizing the structure of N,N'-Bis-tert-butoxycarbonylthiourea in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra provides information on the chemical environment of individual atoms, their connectivity, and dynamic processes such as isomerism.

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to the tert-butoxycarbonyl (Boc) groups and the thiourea (B124793) backbone. In deuterated chloroform (B151607) (CDCl3), the protons of the two tert-butyl groups appear as a sharp singlet in the ¹H NMR spectrum. tandfonline.com Similarly, the carbon atoms of the Boc groups give rise to distinct signals in the ¹³C NMR spectrum for the quaternary carbons and the methyl carbons. tandfonline.com

The chemical shifts can vary slightly depending on the solvent and the specific derivative being analyzed. For instance, in the synthesis of guanidines from N,N'-di-Boc-thiourea, the starting material and products exhibit characteristic shifts that allow for reaction monitoring. rsc.org The ¹H NMR spectrum of a derivative, N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-methoxyphenyl)guanidine, shows signals for the Boc protons at 1.53 and 1.49 ppm, indicating slightly different chemical environments. rsc.org

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Signal Type | Reference |

|---|---|---|---|

| ¹H | 1.61 | Singlet | tandfonline.com |

| ¹³C | 177.73 | C=S | tandfonline.com |

| ¹³C | 150.23 | C=O | tandfonline.com |

| ¹³C | 84.06 | C(CH₃)₃ | tandfonline.com |

| ¹³C | 27.90 | C(CH₃)₃ | tandfonline.com |

Variable temperature (VT) NMR spectroscopy is a crucial technique for studying dynamic processes in molecules, such as rotational isomerism (rotamers) and tautomerism, which occur on the NMR timescale. nih.govnih.gov For this compound, restricted rotation around the C-N bonds of the thiourea moiety is expected due to their partial double bond character, similar to what is observed in amides. st-andrews.ac.uk This restricted rotation can lead to the non-equivalence of the two Boc groups, potentially resulting in separate signals at low temperatures. As the temperature increases, the rate of rotation increases, which can lead to the coalescence of these signals into a single, averaged peak. nih.govst-andrews.ac.uk By analyzing the spectra at different temperatures, the energy barrier for this rotation can be calculated.

Furthermore, thioureas can exhibit thione-thiol tautomerism. While the thione form is generally predominant, VT-NMR could be employed to study the equilibrium between these tautomers if it exists. researchgate.netresearchgate.net Such studies would provide valuable thermodynamic parameters for the isomerism and tautomeric equilibria. nih.gov

While standard ¹H-¹H COSY experiments are primarily used to identify scalar-coupled protons and thus establish bond connectivity within a molecule, its application in directly analyzing hydrogen bonds is limited. youtube.com However, other 2D NMR techniques, which fall under the broad category of correlation spectroscopy, are instrumental for probing hydrogen bonds. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can identify protons that are close in space, including those involved in intra- or intermolecular hydrogen bonds.

For a more direct detection of hydrogen bonds, specialized heteronuclear correlation experiments such as the HNN-COSY can be employed, particularly with ¹⁵N labeling. nih.govresearchgate.net This experiment detects scalar coupling across a hydrogen bond (e.g., N-H···N), providing unambiguous evidence of its existence. nih.gov Given that crystallographic studies confirm the presence of intramolecular N-H···O hydrogen bonds in this compound, these advanced NMR methods could be used to verify that these interactions persist in solution. researchgate.net

Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is a non-destructive technique that yields precise details about the internal lattice of a crystalline substance. carleton.edu The analysis of this compound (formula C₁₁H₂₀N₂O₄S) has been performed, providing a definitive solid-state structure. researchgate.netcityu.edu.hk This technique is essential for determining the exact spatial arrangement of atoms and understanding the forces that stabilize the crystal structure. carleton.edumdpi.com

The crystal structure is stabilized by a network of both intramolecular and intermolecular hydrogen bonds. researchgate.net Specifically, intramolecular N-H···O and C-H···O interactions are observed, as well as intermolecular N-H···S hydrogen bonds, which link the molecules together in the crystal lattice. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₂₀N₂O₄S | researchgate.net |

| Temperature | 298 K | researchgate.net |

| N1-C6-N2 bond angle | 113.2 (2)° | researchgate.net |

| S1-C6-N1 bond angle | 127.3 (2)° | researchgate.net |

| S1-C6-N2 bond angle | 119.5 (2)° | researchgate.net |

The single-crystal X-ray diffraction study reveals significant details about the molecule's conformation. The core skeleton of this compound is essentially planar. researchgate.net The planarity of the thiourea backbone is a common feature in related structures. nih.gov The intramolecular hydrogen bond between N1-H and O4 contributes to this planarity and causes a compression of the N1-C6-N2 angle to 113.2 (2)° from the ideal 120°. researchgate.net Conversely, the S1-C6-N1 bond angle is widened to 127.3 (2)°. researchgate.net This type of conformational analysis, confirmed by X-ray studies, is crucial for understanding the molecule's reactivity and how it interacts with other molecules. scilit.com

Single-Crystal X-ray Diffraction Analysis

Mass Spectrometry (MS) Analysis

Mass spectrometry of this compound and related compounds is characterized by fragmentation patterns typical of molecules containing the tert-butoxycarbonyl (t-Boc) protecting group. doaj.org The t-Boc group is readily cleaved under common ionization conditions, such as Electron Impact (EI) or Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). doaj.org

The fragmentation pathway is dominated by the loss of neutral fragments from the t-Boc moiety. A primary fragmentation step involves the loss of isobutylene (B52900) (C4H8, 56 Da) through a McLafferty-type rearrangement, leading to a carbamic acid intermediate which can then readily decarboxylate. doaj.org

Commonly observed fragmentation patterns include:

Loss of isobutylene: [M - C4H8]+

Loss of the entire t-Boc group: [M - C5H8O2]+

Formation of the tert-butyl cation: A prominent peak at m/z 57, corresponding to the stable [C4H9]+ ion. doaj.org

Under ESI-CID conditions, the fragmentation is often initiated by the loss of isobutylene (C4H8), followed by the subsequent loss of carbon dioxide (CO2). doaj.org The analysis of these characteristic fragment ions is crucial for the structural elucidation of t-Boc protected compounds. doaj.org

Table 2: Characteristic Mass Spectrometry Fragments for t-Boc Containing Compounds

| Ion/Fragment | Description | Typical m/z |

|---|---|---|

| [C4H9]+ | tert-Butyl cation | 57 |

| [M - C4H8]+ | Molecular ion after loss of isobutylene | M - 56 |

| [M - C5H8O2]+ | Molecular ion after loss of the t-Boc group | M - 100 |

| [M + H - C4H8]+ | Protonated molecule after loss of isobutylene (ESI) | M+1 - 56 |

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. These bands provide valuable information for structural confirmation. vscht.cz

Key diagnostic peaks in the IR spectrum include:

N-H Stretching: Secondary amides and ureas typically show N-H stretching vibrations in the region of 3500-3200 cm⁻¹. wpmucdn.com Due to the presence of two N-H groups involved in hydrogen bonding, one or more bands would be expected in this region. researchgate.net

C-H Stretching: Absorptions due to the C-H stretching of the methyl groups in the tert-butyl substituents are expected just below 3000 cm⁻¹. vscht.cz

C=O Stretching: The carbonyl group of the urethane (B1682113) (carbamate) functionality gives rise to a strong absorption band. This C=O stretch typically appears in the range of 1740-1680 cm⁻¹. researchgate.net Its exact position can be influenced by hydrogen bonding.

C=S Stretching: The thiourea C=S (thione) stretching vibration is generally weaker than the C=O stretch and appears in the region of 1250-1020 cm⁻¹.

N-H Bending: The N-H bending vibration is expected to appear around 1600 cm⁻¹. wpmucdn.com

The presence and positions of these bands are consistent with the proposed structure of this compound and its derivatives. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3500 - 3200 | Medium |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium-Strong |

| C=O (Urethane) | Stretch | 1740 - 1680 | Strong |

| N-H | Bend | ~1600 | Variable |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in contemporary chemistry, offering profound insights into the electronic structure and geometry of molecules. For N,N'-Bis-tert-butoxycarbonylthiourea, DFT calculations are instrumental in predicting its three-dimensional structure and understanding the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties. These computational methods allow for the exploration of molecular characteristics that may be difficult to observe experimentally.

Prediction of Molecular Geometry and Electronic Structure

Experimental studies, such as single-crystal X-ray diffraction, have revealed that this compound possesses a planar skeleton. researchgate.net This planarity is a key feature of its molecular geometry. The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds. researchgate.net

Computational DFT studies on analogous disubstituted thiourea (B124793) compounds, such as N,N′-bis[2-(dimethylamino)phenyl]thiourea, have demonstrated that the geometry around the central thiourea carbon atom is trigonal–planar. nih.gov In such molecules, the C-S bond distance is typically intermediate between that of a single and a double bond, indicating electron delocalization across the thiourea backbone. nih.gov For this compound, similar DFT calculations would be expected to confirm the planarity of the core structure and provide precise values for bond lengths and angles.

The electronic structure of thiourea derivatives is characterized by the interplay of the sulfur, nitrogen, and carbonyl groups. DFT calculations can map the electron density and identify the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity. In related thiourea compounds, the HOMO is often localized on the sulfur and nitrogen atoms, indicating their nucleophilic character, while the LUMO is typically centered on the thiocarbonyl (C=S) group, highlighting its electrophilic nature.

A summary of selected experimental crystallographic bond lengths and angles for this compound is presented below. researchgate.net

| Parameter | Value |

| S1-C6 Bond Length (Å) | 1.666 (2) |

| N1-C6 Bond Length (Å) | 1.373 (3) |

| N2-C6 Bond Length (Å) | 1.365 (3) |

| S1-C6-N1 Bond Angle (°) | 127.3 (2) |

| S1-C6-N2 Bond Angle (°) | 119.5 (2) |

| N1-C6-N2 Bond Angle (°) | 113.2 (2) |

Data obtained from single-crystal X-ray diffraction.

Analysis of Isomeric and Tautomeric Forms

Thiourea and its derivatives have the potential to exist in different isomeric and tautomeric forms. Isomers, such as cis- and trans-conformers, arise from different spatial arrangements of the substituents around the C-N bonds. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the primary tautomeric equilibrium to consider would be between the thione form (C=S) and the thiol-imino form (C-S-H).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of conformational changes and intermolecular interactions in a simulated environment that can mimic physiological or experimental conditions. nih.gov While specific MD simulations for this compound have not been extensively reported, the methodology is well-suited to investigate its dynamic behavior.

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water, and then calculating the forces between atoms and their subsequent motion based on classical mechanics. nih.gov Such a simulation could provide insights into the flexibility of the tert-butoxycarbonyl groups and the dynamics of the hydrogen bonding network observed in the crystal structure. It could also be used to study how the molecule interacts with other molecules, such as substrates or solvents, which is crucial for understanding its reactivity as a guanylating and thioacylating agent. organic-chemistry.orgresearchgate.net

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations, particularly those based on DFT, are powerful tools for investigating the reactivity and selectivity of chemical reactions. These methods can be used to model reaction mechanisms, identify transition states, and calculate activation energies, thereby providing a detailed understanding of why a reaction proceeds in a particular way.

This compound is known to act as a mild thioacylating agent when activated with trifluoroacetic acid anhydride (B1165640). organic-chemistry.orgresearchgate.net It reacts with various nucleophiles, including amines, alcohols, and thiols, to form a range of thiocarbonyl compounds. organic-chemistry.orgresearchgate.net Quantum chemical calculations could be employed to elucidate the mechanism of this activation and subsequent thioacylation. For example, calculations could model the interaction of trifluoroacetic acid anhydride with the thiourea, identifying the most likely site of activation and the structure of the reactive intermediate.

Furthermore, these calculations can explain the observed selectivity of the reagent. For instance, the reaction with primary amines is generally efficient, while sterically hindered secondary amines show limited reactivity. organic-chemistry.org By modeling the transition states for the reactions with different types of amines, it would be possible to calculate the activation energies and rationalize this difference in reactivity based on steric and electronic factors.

Modeling of Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and properties of this compound. The crystal structure reveals the presence of both intermolecular N—H⋯S hydrogen bonds, which link the molecules together in the solid state, and intramolecular N—H⋯O hydrogen bonds. researchgate.net

Computational modeling provides a means to analyze these interactions in greater detail than is often possible through experimental methods alone. ed.ac.uk Quantum chemical calculations can be used to determine the strength of these hydrogen bonds by calculating their binding energies. The Atoms in Molecules (AIM) theory, a method based on the topology of the electron density, can be applied to characterize the nature of these bonds, distinguishing them as predominantly electrostatic or having some degree of covalent character.

Moreover, computational models can explore hydrogen bonding in different environments, such as in various solvents or in the presence of other molecules. ed.ac.uk This is particularly relevant for understanding the behavior of this compound in solution, where its reactivity is exploited. The modeling of these interactions is essential for a complete understanding of the compound's chemical behavior.

A summary of the key hydrogen bonds identified in the crystal structure of this compound is provided in the table below. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Type |

| N1-H1···O4 | 0.86 | 2.11 | 2.668 (3) | 121 | Intramolecular |

| N2-H2···S1 | 0.86 | 2.50 | 3.328 (2) | 162 | Intermolecular |

Data obtained from single-crystal X-ray diffraction.

Supramolecular Chemistry and Non Covalent Interactions

Exploration of Hydrogen Bonding Networks

The crystal structure of N,N'-Bis-tert-butoxycarbonylthiourea is significantly stabilized by a combination of extensive intermolecular and intramolecular hydrogen bonds. researchgate.net The molecule possesses a planar skeleton which facilitates the formation of these well-defined networks. researchgate.net

The primary hydrogen bonding motifs observed in the solid state involve the amine protons and the sulfur and oxygen atoms. The crystal structure is stabilized by intermolecular N-H···S hydrogen bonds, where the hydrogen from the N-H group of one molecule interacts with the sulfur atom of an adjacent molecule. researchgate.net Additionally, intramolecular N-H···O hydrogen bonds are present, contributing to the planarity of the molecule. researchgate.net This intramolecular bond results in the compression of the N1–C6–N2 angle to 113.2(2)° from the expected 120°. researchgate.net

Below is a summary of the key hydrogen bond geometries found in the crystal structure of this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| N1-H1···O4 | 0.91 | 2.13 | 2.646(3) | 114 | Intramolecular |

| N2-H2···S1 | 0.90 | 2.50 | 3.361(2) | 160 | Intermolecular |

| C1-H1A···O3 | 0.96 | 2.56 | 3.193(4) | 123 | Intramolecular |

| Data sourced from crystallographic studies of N,N'-Bis(tert-butoxycarbonyl)thiourea. researchgate.net |

Role in Host-Guest Chemistry

Host-guest chemistry relies on the ability of a larger 'host' molecule to encapsulate a smaller 'guest' molecule through non-covalent interactions. wikipedia.org While the thiourea (B124793) moiety is a well-known hydrogen-bonding unit utilized in the design of complex host molecules, specific studies detailing this compound itself acting as either a host or a guest in a host-guest complex are not prominent in the current scientific literature. Its relatively simple, flexible structure does not form a pre-organized cavity typically required for host functions. thno.orgnih.gov

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The formation of the crystal lattice of this compound, governed by the intricate network of N-H···S, N-H···O, and C-H···O hydrogen bonds, is a fundamental example of a self-assembly process. researchgate.net However, literature describing more complex self-assembly in solution, such as the formation of nanotubes, vesicles, or gels, which has been observed for some other Boc-protected dipeptides, has not been reported for this specific compound. rsc.org

Applications in Catalyst Design (e.g., Organocatalysis)

The thiourea functional group is a cornerstone in the field of organocatalysis, acting as a powerful hydrogen-bond donor to activate electrophiles. nih.gov Bis-thiourea catalysts, in particular, are effective in promoting various asymmetric reactions, such as the aza-Henry reaction, by simultaneously activating both reaction components through dual hydrogen bonding. nih.gov

While this compound itself is not commonly reported as an organocatalyst, its bis-Boc protected thiourea scaffold is structurally related to active catalysts. researchgate.net Its primary application is as a stable, solid, and effective guanylating agent, reacting with amines to form protected guanidines, where it is consumed in the reaction rather than acting catalytically. rsc.org The Boc-protecting groups make the N-H protons less acidic compared to electron-withdrawing aryl groups found in many thiourea organocatalysts, which may explain its more common use as a reagent.

Future Directions and Emerging Research Avenues

Development of Novel Reactivity Patterns

While N,N'-Bis-tert-butoxycarbonylthiourea is primarily known as a guanylating and thioacylating agent, its full reactive potential is yet to be completely explored. Future research is likely to focus on uncovering novel reactivity patterns by employing different activators and reaction conditions.

One promising area is its use as a mild thioacylating agent when activated with trifluoroacetic acid anhydride (B1165640). organic-chemistry.orgresearchgate.net This activation allows for the thioacylation of a variety of nucleophiles, including amines, alcohols, thiols, sodium benzenethiolate, and sodium malonates, under mild conditions with good functional group tolerance. organic-chemistry.orgresearchgate.net Future studies could investigate other activating agents to fine-tune the reactivity and selectivity of this process, potentially leading to new synthetic methodologies for a broader range of thiocarbonyl compounds. organic-chemistry.org

Furthermore, the core thiourea (B124793) structure is a valuable building block for the synthesis of various N-heterocycles, which are significant scaffolds in medicinal chemistry. asianpubs.orgorganic-chemistry.orgrsc.org Research into novel cyclization reactions starting from this compound could provide efficient routes to important heterocyclic systems like thiazoles and pyrimidines. asianpubs.orgamazonaws.com Exploring its reactions with bifunctional reagents could lead to the development of one-pot syntheses for complex molecular architectures.

Applications in Materials Science

The unique structural and reactive properties of this compound make it a candidate for applications in materials science. The thiourea moiety is known to participate in hydrogen bonding and can coordinate with metal ions, properties that can be exploited in the design of functional materials.

There is potential for using this compound in the creation of novel polymeric materials. chemimpex.com Studies suggest that polymers derived from di-Boc-thiourea could exhibit enhanced mechanical and thermal stability. Future research could focus on the synthesis and characterization of such polymers, exploring their potential use in advanced coatings, films, and other industrial applications. The ability of the thiourea group to form stable complexes with metal ions also opens avenues for its use in catalysis and sensor technology.

Green Chemistry Approaches to Synthesis and Application

In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing greener synthetic methods for and with this compound. This involves the use of environmentally benign solvents, reducing waste, and improving energy efficiency.

A recent study demonstrated a general and efficient green method for preparing nitro N,N'-diaryl thioureas in a one-pot synthesis using cyrene as a solvent, achieving nearly quantitative yields. nih.govresearchgate.net This highlights the potential for replacing traditional, more hazardous solvents like tetrahydrofuran (B95107) (THF) in the synthesis of thiourea derivatives. nih.govresearchgate.net Future work could explore other green solvents and solvent-free reaction conditions, such as grinding chemistry, which has been shown to be effective for the synthesis of other substituted thioureas. asianpubs.org Furthermore, adapting reactions that use this compound, such as guanylation, to polymer-supported synthesis could simplify purification processes and facilitate catalyst recycling. sigmaaldrich.comaudreyli.comcapes.gov.br

Exploration in Chemical Biology and Drug Discovery Beyond Current Scope

The thiourea scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. nih.govdocumentsdelivered.com this compound serves as an excellent starting point for the synthesis of diverse molecules for biological screening.

Future applications in drug discovery could move beyond its use as a simple guanylating agent to employing it as a central scaffold for building compound libraries. chemicalbook.commdpi.com The two Boc-protected nitrogen atoms allow for sequential and controlled functionalization, enabling the creation of a wide array of derivatives. These libraries could then be screened for various biological activities, including anticancer, antiviral, and antibacterial properties. biointerfaceresearch.com Additionally, the concept of bioisosteric replacement, where the thiourea moiety is used to mimic other functional groups to improve a drug's properties, is an active area of research. bohrium.combaranlab.org this compound could be a key player in the synthesis of novel bioisosteres for known drugs. bohrium.com

Advanced Spectroscopic Techniques for In Situ Analysis

To better understand and optimize reactions involving this compound, advanced spectroscopic techniques for real-time, in-situ monitoring are crucial. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable mechanistic insights.

In-situ FTIR and Raman spectroscopy have been used to study the electro-oxidation and adsorption of thiourea on metal surfaces, demonstrating the power of these techniques to monitor reactions at interfaces. researchgate.netcapes.gov.brxmu.edu.cn Similar methodologies could be adapted to study homogeneous reactions of this compound in solution, allowing for the tracking of reactants, intermediates, and products in real time. youtube.com NMR spectroscopy is another powerful tool for studying the kinetics and mechanism of reactions involving thiourea derivatives, as well as for characterizing the structure of complex molecules and their interactions. nih.govacs.orgkorea.ac.krresearchgate.netacs.org The application of these advanced in-situ analytical methods will facilitate the development of more efficient and selective synthetic processes.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemistry for predicting reaction outcomes, optimizing reaction conditions, and even discovering new reactions. rsc.orgresearchgate.netnih.gov These computational approaches can be applied to the chemistry of this compound to accelerate research and development.

ML models can be trained on existing datasets of reactions involving this compound to predict its reactivity with new substrates. nih.govcmu.edu For instance, a model could predict the yield of a guanylation reaction with a novel amine under various conditions, thereby reducing the need for extensive experimental screening. rsc.org Furthermore, generative AI models could be used to propose novel reactivity patterns or new molecular scaffolds derived from this compound with desired properties for applications in materials science or drug discovery. The integration of AI and ML with automated synthesis platforms could enable high-throughput screening of new reactions and rapid optimization of synthetic routes.

常见问题

Q. What are the established synthetic protocols for N,N'-Bis-tert-butoxycarbonylthiourea, and how can purity be ensured?

The compound is synthesized via a two-step protection of thiourea using tert-butoxycarbonyl (Boc) groups. A reported method involves reacting thiourea with Boc anhydride in the presence of HgCl₂ as a catalyst, triethylamine (TEA) as a base, and solvents like ethanol and dichloromethane (DCM) at 0°C to room temperature overnight, yielding 30–50% . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to remove mercury residues and unreacted starting materials. Purity should be confirmed by HPLC (>95%) and NMR to detect residual solvents or byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The tert-butyl groups appear as singlets at δ ~1.4 ppm (¹H) and δ ~28 ppm (¹³C). Thiourea’s NH protons (if present) are observed at δ ~9–10 ppm .

- FT-IR : C=O stretches from Boc groups (~1680–1750 cm⁻¹) and C=S stretches (~1250–1350 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) at m/z 349.15 (C₁₃H₂₄N₂O₄S).

Q. What storage conditions are recommended to prevent decomposition?

Store under inert gas (argon/nitrogen) at –20°C in airtight, amber glass vials. Avoid exposure to moisture and oxidizers, as decomposition can release CO₂, CO, and nitrogen oxides . Regularly monitor stability via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. How can researchers optimize low yields (30–50%) in the synthesis of this compound?

Low yields often stem from incomplete Boc protection or side reactions. Strategies include:

- Catalyst Screening : Replace HgCl₂ with less toxic alternatives (e.g., ZnCl₂ or DMAP) to reduce metal contamination.

- Solvent Optimization : Use anhydrous DMF or THF to improve Boc group activation.

- Stoichiometry Adjustments : Increase Boc anhydride equivalents (2.2–2.5 eq) to drive the reaction to completion .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify bottlenecks (e.g., slow thiourea deprotonation).

Q. What mechanistic insights explain the steric effects of Boc groups in this compound during peptide coupling?

The bulky tert-butyl groups hinder nucleophilic attack on the thiourea sulfur, reducing undesired side reactions. Computational modeling (DFT) shows increased energy barriers (~5–8 kcal/mol) for nucleophilic substitution compared to unprotected thiourea. Experimental validation via kinetic isotopic effect (KIE) studies using deuterated solvents (e.g., D₂O) can further elucidate steric vs. electronic contributions .

Q. How should contradictory data on Boc-thiourea reactivity in cross-coupling reactions be resolved?

Discrepancies in reported catalytic activity (e.g., Suzuki-Miyaura vs. Heck reactions) may arise from:

- Solvent Polarity : Polar aprotic solvents (DMF) enhance Boc group stability but may deactivate catalysts.

- Metal Compatibility : Pd catalysts are less effective than Cu in Boc-protected systems due to thiourea’s metal-chelating properties.

- Byproduct Analysis : Use LC-MS to detect Hg or S-containing byproducts that poison catalysts. Reproducibility requires strict adherence to anhydrous conditions and catalyst pre-activation .

Methodological Considerations